molecular formula C12H14Cl2Zr B13400730 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride

2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride

Cat. No.: B13400730
M. Wt: 320.37 g/mol
InChI Key: SPAIAVHATNRSRH-UHFFFAOYSA-L
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Description

2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride is an organometallic compound that features a zirconium ion coordinated to two cyclopentadienyl ligands, one of which is substituted with a methyl group. This compound is part of the broader class of metallocenes, which are known for their stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of zirconium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides and other oxidation products.

    Reduction: It can be reduced to lower oxidation states of zirconium.

    Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of a strong nucleophile or electrophile, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of organozirconium compounds.

Scientific Research Applications

2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride exerts its effects involves the coordination of the zirconium ion to the cyclopentadienyl ligands. This coordination creates a stable complex that can participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a Lewis acid, facilitating the formation and breaking of chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other metallocenes. The presence of the methyl group can influence the compound’s electronic properties and its behavior in catalytic processes .

Properties

Molecular Formula

C12H14Cl2Zr

Molecular Weight

320.37 g/mol

IUPAC Name

2-methylcyclopenta-1,3-diene;zirconium(4+);dichloride

InChI

InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

SPAIAVHATNRSRH-UHFFFAOYSA-L

Canonical SMILES

CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4]

Origin of Product

United States

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